o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
Description
Structure
3D Structure
Properties
CAS No. |
6955-53-9 |
|---|---|
Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
4-chloro-2-[(3,4-dimethylphenyl)methyl]phenol |
InChI |
InChI=1S/C15H15ClO/c1-10-3-4-12(7-11(10)2)8-13-9-14(16)5-6-15(13)17/h3-7,9,17H,8H2,1-2H3 |
InChI Key |
RDKJCWGKVHVJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=C(C=CC(=C2)Cl)O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies
De Novo Synthetic Routes to o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)-
The de novo synthesis of this molecule, which involves creating the structure from simpler precursors, hinges on established principles of organic chemistry, particularly electrophilic aromatic substitution. researchgate.net
Multi-Step Organic Synthesis Pathways
The most direct pathway to construct the carbon skeleton of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is through a Friedel-Crafts alkylation reaction. wikipedia.orgrsc.org This multi-step approach involves the preparation of key starting materials followed by their catalyzed coupling.
Step 1: Synthesis of Starting Materials The primary precursors required are 4-chloro-2-methylphenol (B52076) (4-chloro-o-cresol) and a suitable 3,4-dimethylbenzyl electrophile, such as 3,4-dimethylbenzyl chloride.
4-Chloro-o-cresol : This intermediate can be synthesized via the selective chlorination of o-cresol. The use of sulfuryl chloride (SO2Cl2) as a chlorinating agent is a common method. prepchem.com Research has shown that reacting o-cresol with sulfuryl chloride can yield 84% of the desired 4-chloro-o-cresol. prepchem.com The regioselectivity of this reaction, favoring chlorination at the para-position to the hydroxyl group, can be enhanced by using various sulfur-containing catalysts, achieving high yields and para/ortho ratios. researchgate.netmdpi.comcardiff.ac.uk
3,4-Dimethylbenzyl Chloride : This electrophile can be prepared from 3,4-dimethyltoluene (o-xylene) through side-chain chlorination, typically using N-chlorosuccinimide (NCS) or chlorine gas under radical initiation conditions (e.g., UV light or AIBN).
Step 2: Friedel-Crafts Alkylation With the precursors in hand, the core reaction involves the alkylation of the 4-chloro-o-cresol ring with the 3,4-dimethylbenzyl moiety. This reaction is an electrophilic aromatic substitution where the electron-rich phenol (B47542) ring attacks the electrophilic benzyl (B1604629) species, typically activated by a Lewis acid catalyst. masterorganicchemistry.comyoutube.com
Chemo-, Regio-, and Stereoselective Synthesis Approaches
Controlling the selectivity of the synthesis is crucial for maximizing the yield of the desired product and minimizing purification challenges. mdpi.com
Chemoselectivity : A key challenge in the alkylation of phenols is the competition between C-alkylation (on the aromatic ring) and O-alkylation (at the hydroxyl group). Under the acidic conditions of the Friedel-Crafts reaction, C-alkylation is strongly favored. The Lewis acid coordinates with the hydroxyl group, decreasing its nucleophilicity and directing the electrophile to the activated carbon positions on the ring. nih.gov
Regioselectivity : The primary regiochemical challenge is to direct the incoming 3,4-xylyl group to the C6 position, ortho to the hydroxyl group and meta to the methyl group. The hydroxyl group is a powerful ortho, para-directing group, strongly activating the C6 position. The methyl group provides additional, weaker activation. While some para-alkylation (at C4) is possible, this position is already blocked by a chlorine atom. Therefore, the primary site of substitution is the available ortho position (C6). The choice of catalyst and reaction conditions (temperature, solvent) can be optimized to maximize this ortho-selectivity. google.comresearchgate.net Vapor-phase benzylation over basic metal oxide catalysts has also been shown to be highly selective for ortho-benzylated products. google.com
Stereoselectivity : The synthesis of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- via the described pathway does not generate any new chiral centers. Therefore, stereoselectivity is not a consideration in this specific synthetic route.
Catalytic Transformations in the Synthesis of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
Catalysis is central to the efficiency of the key Friedel-Crafts alkylation step. A variety of catalysts can be employed to facilitate this transformation. acs.orgresearchgate.net
Lewis Acid Catalysis : Traditional Friedel-Crafts chemistry employs strong Lewis acids like aluminum chloride (AlCl3), ferric chloride (FeCl3), or zinc chloride (ZnCl2). wikipedia.org These catalysts function by coordinating with the halogen of the alkyl halide, generating a carbocation or a highly polarized complex that serves as the active electrophile. youtube.com While effective, these catalysts are often required in stoichiometric amounts because they complex with the product phenol, and their moisture sensitivity can be problematic on a large scale. nih.gov
Solid Acid Catalysis : Modern synthetic methods increasingly favor the use of solid acid catalysts, such as zeolites or activated alumina. google.com These materials offer advantages including easier separation from the reaction mixture, potential for regeneration and reuse, and often improved regioselectivity. Vapor-phase reactions over gamma-alumina have been successfully used for the selective ortho-benzylation of phenols. google.com
Alternative Catalytic Systems : Other catalytic systems, such as those based on palladium, have been developed for the synthesis of diarylmethanes. nih.gov For instance, palladium/norbornene cooperative catalysis enables the ortho-benzylation of aryl iodides with benzyl alcohols. rsc.org While not a direct Friedel-Crafts route, these advanced methods represent alternative strategies for constructing the diarylmethane framework.
Below is an interactive table summarizing potential catalytic systems for the key alkylation step.
| Catalyst System | Catalyst Example | Reaction Type | Key Advantages | Potential Issues |
| Lewis Acids | AlCl₃, FeCl₃, TiCl₄ nih.gov | Friedel-Crafts Alkylation | High reactivity, well-established | Stoichiometric amounts needed, moisture sensitive, waste generation |
| Solid Acids | Zeolites, γ-Alumina google.com | Vapor/Liquid Phase Alkylation | Reusable, easy separation, potentially higher selectivity | May require higher temperatures, potential for catalyst deactivation |
| Transition Metals | Palladium/Norbornene rsc.org | Cross-Coupling | High chemoselectivity, broad scope | Higher catalyst cost, requires specific precursors (e.g., aryl iodides) |
Functionalization and Derivatization of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
The structure of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- possesses several reactive sites—the phenolic hydroxyl group, the electron-rich aromatic rings, and the benzylic methylene (B1212753) bridge—that allow for diverse chemical modifications.
Synthesis of Analogues and Prodrugs (if applicable, focusing on chemical modification)
Chemical modification can yield analogues with altered properties. The phenolic hydroxyl group is a prime target for creating prodrugs, which can modify the parent compound's physicochemical properties.
O-Alkylation and O-Acylation : The hydroxyl group can be readily converted into an ether or an ester. For example, Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) would yield ether analogues. Esterification, through reaction with an acyl chloride or anhydride, produces ester prodrugs that can be hydrolyzed in vivo to release the active phenolic compound.
Ring Substitution : The two aromatic rings can undergo further electrophilic aromatic substitution, such as nitration or halogenation, to produce a wide range of analogues. The positions of substitution would be dictated by the directing effects of the existing substituents (hydroxyl, methyl, alkyl, and chloro groups).
Selective Chemical Modifications
Selective modification of one functional group in the presence of others is a key strategy in synthetic chemistry.
Selective Protection/Deprotection : To perform chemistry selectively on one of the aromatic rings or the benzylic position, the highly reactive phenolic hydroxyl group may first need to be protected. Common protecting groups for phenols include methyl ethers, benzyl ethers, or silyl (B83357) ethers. These groups can be removed later in the synthetic sequence. researchgate.net
Oxidation of the Methylene Bridge : The benzylic C-H bonds of the methylene bridge are susceptible to oxidation. Using appropriate oxidizing agents, the methylene group can be converted to a carbonyl group, yielding the corresponding diaryl ketone derivative. This transformation fundamentally alters the geometry and electronic properties of the molecule's core structure.
The following table outlines potential derivatization reactions for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.
| Reaction Type | Reagents | Functional Group Targeted | Resulting Derivative Class |
| Esterification | Acyl Chloride, Base | Phenolic -OH | Phenolic Ester |
| Etherification | Alkyl Halide, Base | Phenolic -OH | Phenolic Ether |
| Oxidation | KMnO₄, CrO₃ | Benzylic -CH₂- | Diaryl Ketone |
| Halogenation | Br₂, FeBr₃ | Aromatic C-H | Halogenated Analogue |
| Nitration | HNO₃, H₂SO₄ | Aromatic C-H | Nitrated Analogue |
Dear User,
Following a comprehensive search for scholarly articles, patents, and chemical literature, it has been determined that there is insufficient publicly available information to generate the requested article on o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- .
The specific topics outlined in your request, namely:
Molecular Structure, Conformation, and Intermolecular Interactions
Stereochemical Purity and Chiral Recognition of o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)-
As the likely structure corresponding to the provided name is achiral, there are no enantiomers of this compound fda.gov. Therefore, concepts of stereochemical purity, enantiomeric excess, and chiral recognition are not relevant to this molecule.
Methods for Enantiomeric Excess Determination
Due to the achiral nature of 4-chloro-2-((3,4-dimethylphenyl)methyl)phenol, there are no enantiomers to quantify. Consequently, methods for determining enantiomeric excess are not applicable.
Chiral Separation Techniques and Chromatographic Resolution
As there are no enantiomers of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, chiral separation techniques are not required or applicable for this compound.
Supramolecular Interactions and Chiral Host-Guest Chemistry
No studies have been published on the supramolecular interactions or chiral host-guest chemistry involving o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. Research into the formation of inclusion complexes with chiral hosts like cyclodextrins or the use of this compound in chiral recognition systems has not been documented.
Reactivity, Reaction Mechanisms, and Mechanistic Elucidation
Fundamental Reaction Pathways of o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)-
The molecule possesses several sites that could potentially engage in a variety of reaction types.
The aromatic rings of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- are the primary sites for substitution reactions.
Electrophilic Aromatic Substitution: The hydroxyl (-OH) and methyl (-CH3) groups are activating and ortho-, para-directing, meaning they increase the electron density of the aromatic ring and direct incoming electrophiles to the positions ortho and para to themselves. Conversely, the chlorine (-Cl) atom is deactivating due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director because of resonance. The combined influence of these substituents would likely direct electrophiles to specific positions on the two aromatic rings. The steric hindrance from the bulky xylyl group would also play a significant role in determining the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution: Nucleophilic substitution on the chlorinated aromatic ring is generally unfavorable under standard conditions. Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine) to activate the ring towards nucleophilic attack. The presence of activating methyl and hydroxyl groups on the same ring would further disfavor this pathway.
The phenolic hydroxyl group is susceptible to oxidation.
Radical Scavenging: Phenolic compounds are well-known for their ability to act as radical scavengers. The hydrogen atom of the hydroxyl group can be abstracted by a radical species, forming a resonance-stabilized phenoxy radical. This property is central to the antioxidant activity of many phenolic compounds.
Oxidative Coupling: The resulting phenoxy radical could potentially undergo dimerization or react with other radical species, leading to the formation of more complex structures. The specific products would depend on the reaction conditions and the nature of the oxidizing agent.
Information regarding the participation of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in cycloaddition or rearrangement reactions is not available in the current scientific literature. While certain phenolic compounds can undergo rearrangements under specific acidic or thermal conditions (e.g., Fries rearrangement), there is no data to suggest that this specific compound has been studied for such reactivity.
Reaction Kinetics and Thermodynamic Studies of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
A thorough search of chemical kinetics and thermodynamics databases reveals no specific studies on o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. Therefore, the following sections are based on general principles and data for analogous, simpler compounds.
Quantitative data on the rates of reaction for this compound are not available. To determine the rate constants and activation energies for any of its potential reactions, detailed experimental studies would be required. Such studies would involve monitoring the concentration of the reactant over time under controlled conditions of temperature, pressure, and catalyst concentration.
Table 1: Hypothetical Kinetic Parameters for Electrophilic Bromination
| Reaction | Hypothetical Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Hypothetical Activation Energy (Ea) (kJ/mol) |
| Monobromination on the cresol (B1669610) ring | Data not available | Data not available |
| Monobromination on the xylyl ring | Data not available | Data not available |
Note: This table is for illustrative purposes only. The values are hypothetical and not based on experimental data for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.
Similarly, no thermodynamic data, such as equilibrium constants (Keq) or Gibbs free energy changes (ΔG), have been reported for reactions involving o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. These parameters are crucial for understanding the spontaneity and position of equilibrium for any given chemical transformation.
Table 2: Estimated Thermodynamic Data for Phenolic Dissociation
| Reaction | Estimated pKa | Estimated ΔG° at 298 K (kJ/mol) |
| Ar-OH ⇌ Ar-O⁻ + H⁺ | ~10 | ~57 |
Note: The pKa value is an estimation based on substituted phenols and is provided for context. The Gibbs free energy change is calculated from this estimated pKa. This data is not specific to o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.
Transition State Analysis and Reaction Coordinate Mapping
While extensive research has identified the intermediates and final products of 4-chloro-3,5-dimethylphenol (B1207549) (PCMX) degradation, detailed computational studies involving transition state analysis and reaction coordinate mapping are not widely reported in the available literature. The elucidation of reaction mechanisms for PCMX is predominantly based on the experimental identification of degradation products, which allows for the proposal of plausible reaction pathways. nih.govrsc.orgresearchgate.netresearchgate.net For instance, degradation pathways involving electron transfer, dechlorination, aromatic ring oxidation, and side-chain oxidation have been proposed based on detected intermediates. researchgate.net These pathways are inferred from the structural relationship between the parent compound and its transformation products, rather than from precise energy profiling of the reaction coordinates and their associated transition states.
Photochemical and Radiolytic Degradation Mechanisms of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
Photo-Induced Transformations and Degradation Products
The photochemical degradation of PCMX is a key process in its environmental fate and has been explored through various advanced oxidation processes (AOPs). nih.gov When subjected to ultraviolet (UV) radiation, particularly in combination with oxidants like persulfate (UV/PS) or ozone (UV/O₃), PCMX undergoes efficient degradation. nih.govresearchgate.net The UV/O₃ process, for example, demonstrates a significant synergistic effect, leading to almost complete removal of total organic carbon (TOC) within 75 minutes. researchgate.netebi.ac.uk
The photo-induced transformation proceeds through several stages, beginning with the modification of the aromatic ring and culminating in its cleavage. Major aromatic intermediates identified during the UV/O₃ oxidation of PCMX include 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, and 2,6-bis(hydroxymethyl)benzo-1,4-quinone. researchgate.netebi.ac.uk Further oxidation leads to the formation of short-chain carboxylic acids and, eventually, complete mineralization to inorganic products. nih.gov
Studies involving pre-chlorination of PCMX show the formation of chlorinated and brominated derivatives. nih.gov These halogenated products exhibit increased light absorption and photoreactivity due to bathochromic shifts and "heavy atom" effects, which can influence their transformation in sunlit waters or during UV disinfection processes. nih.govresearchgate.net
Interactive Data Table: Photochemical Degradation Intermediates of PCMX| Process | Identified Intermediates/Products | Reference |
|---|---|---|
| UV/O₃ Oxidation | 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, 2,6-bis(hydroxymethyl)benzo-1,4-quinone | researchgate.netebi.ac.uk |
| Gas-Liquid Discharge Plasma/O₃ | 2,6-dimethylhydroquinone (B1220660) | nih.gov |
| Thermally Activated Persulfate (TAP) | Ketones, aldehydes, carboxylic acids | researchgate.net |
| Pre-chlorination followed by Photolysis | Cl-PCMX, 2Cl-PCMX, Brominated analogues | nih.govresearchgate.net |
Mechanisms of Hydroxyl Radical and Singlet Oxygen Reactions
The degradation of PCMX in most AOPs is primarily driven by highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH). researchgate.netnih.gov The hydroxyl radical can react with organic compounds via addition to unsaturated bonds, hydrogen abstraction, or electron transfer. nist.gov In the case of PCMX, the initial step is often the electrophilic attack of •OH on the aromatic ring, leading to the formation of hydroxylated products. nih.gov For example, in a non-thermal plasma/ozone system, the replacement of the chlorine atom by a hydroxyl group to form 2,6-dimethylhydroquinone is proposed as a primary step. nih.govresearchgate.net In Fenton-like reactions using nanoscale zero-valent iron (nZVI), radical scavenger studies confirmed that surface-bonded •OH radicals were the major oxidants responsible for PCMX removal. nih.gov
Sulfate (B86663) radicals (SRs), generated from activated persulfate, also play a crucial role. researchgate.net Electron paramagnetic resonance (EPR) spectroscopy has confirmed the presence of both hydroxyl and sulfate radicals in the thermally activated persulfate (TAP) system, with SRs being the predominant species at neutral pH. researchgate.net
The role of singlet oxygen (¹O₂) in the degradation of PCMX is less specifically documented. Singlet oxygen is known to react with electron-rich compounds like alkenes and phenols. nih.govcuny.edu While it is a potential oxidant in environmental systems, detailed mechanistic studies on its specific reaction pathways with PCMX are not prominent in the reviewed literature. researchgate.net
Environmental Photodegradation Pathways
In the aquatic environment, the photodegradation of PCMX can be influenced by various water components. Nitrite-sensitized photolysis, for example, plays a role in the attenuation of PCMX in sunlit surface waters. researchgate.net The presence of natural organic matter (NOM) can inhibit the removal of PCMX, likely due to light-screening effects and the quenching of radicals. researchgate.net
A significant environmental pathway involves the transformation of PCMX during water treatment processes like chlorination. nih.gov The reaction of PCMX with chlorine can lead to the formation of more halogenated derivatives. These derivatives, due to altered electronic properties, show increased light absorption and photoreactivity, which enhances their degradation potential under sunlight but also signifies a structural modification of the original contaminant. nih.govresearchgate.net The degradation in real water matrices like groundwater, wastewater, and river water can be slightly lower compared to ultrapure water due to the presence of co-existing anions and dissolved organic matter that scavenge the reactive radical species. researchgate.net
Computational and Experimental Approaches to Mechanistic Elucidation
Isotope Effect Studies for Reaction Mechanism Probing
Isotope effect studies are a powerful tool for probing reaction mechanisms by revealing information about bond-breaking and bond-forming steps in the rate-determining transition state. The kinetic isotope effect (KIE) compares the reaction rates of molecules substituted with different isotopes (e.g., ¹²C vs. ¹³C, ³⁵Cl vs. ³⁷Cl, or ¹H vs. ²H). The magnitude of the KIE can provide insights into the geometry of the transition state and the extent of bond cleavage. researchgate.net For instance, chlorine isotope effects are often used in studies of elimination and nucleophilic substitution reactions to distinguish between different mechanistic pathways (e.g., E1cB vs. E2). researchgate.netosti.gov
Similarly, solvent isotope effects (SIEs), where H₂O is replaced with D₂O, are used to understand the role of solvent and proton transfer in a reaction mechanism. mdpi.comnih.gov An inverse solvent kinetic isotope effect (where the reaction is faster in D₂O) can be a diagnostic feature for certain mechanisms, often attributed to an inverse equilibrium isotope effect on a step preceding the rate-limiting step. mdpi.com
Despite the utility of these methods, a review of the available scientific literature indicates that specific isotope effect studies focused on elucidating the degradation mechanisms of PCMX have not been extensively reported. While the degradation pathways are proposed based on product analysis, the application of KIEs or SIEs to confirm these mechanisms or to detail their transition states is not apparent in the provided search results. nih.gov
Spectroscopic Monitoring of Reaction Intermediates
The elucidation of reaction mechanisms for complex organic molecules like o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- often relies on the detection and characterization of transient intermediates. In-situ spectroscopic techniques are invaluable tools for this purpose, providing real-time information on the structural evolution of reactants into products.
Various spectroscopic methods can be employed to monitor the formation and decay of intermediates in reactions involving substituted phenols. Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful for observing changes in vibrational modes associated with specific functional groups. For instance, in a potential electrophilic substitution reaction on the phenolic ring, the disappearance of a C-H stretching vibration at an aromatic position and the appearance of a new band corresponding to the substituent's bond to the ring can be tracked. clairet.co.ukjascoinc.com
UV-Visible spectroscopy is particularly useful for reactions that involve changes in conjugation or the formation of colored intermediates. ajpaonline.com Phenolic compounds and their derivatives often exhibit characteristic UV absorbance maxima. The formation of reaction intermediates, such as phenoxy radicals or carbocationic species (e.g., arenium ions) in electrophilic aromatic substitution, can lead to significant shifts in the absorption spectrum, often into the visible region. acs.org The kinetics of the formation and decay of these intermediates can be followed by monitoring the absorbance at specific wavelengths over time. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H and 13C NMR, can provide detailed structural information about reaction intermediates, provided they have a sufficient lifetime and concentration to be detected. ucf.edu Changes in chemical shifts and coupling constants can help identify the position of substitution and the nature of the intermediate species. For example, the formation of a sigma complex (arenium ion) during electrophilic attack on the phenol (B47542) ring would result in a downfield shift of the proton at the site of attack and a change in the hybridization of the corresponding carbon atom from sp2 to sp3. acs.org
The following interactive table summarizes the application of these spectroscopic techniques for monitoring reaction intermediates in phenolic compound reactions.
| Spectroscopic Technique | Information Provided | Potential Application for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- |
| FTIR/Raman Spectroscopy | Changes in vibrational frequencies of functional groups. | Monitoring the disappearance of aromatic C-H bonds and the appearance of new bonds during substitution reactions. Tracking changes in the O-H stretching frequency upon deprotonation or hydrogen bonding. |
| UV-Visible Spectroscopy | Detection of conjugated systems and colored intermediates. | Observing the formation of transient species like phenoxy radicals or arenium ions, which often have distinct absorption spectra compared to the parent phenol. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural information, including connectivity and electronic environment. | Characterizing the structure of stable intermediates or trapped species. Identifying the site of electrophilic attack or other transformations on the aromatic rings. |
| Mass Spectrometry (MS) | Identification of reaction products and intermediates by mass-to-charge ratio. | Detecting the mass of transient species, which can be coupled with techniques like electrospray ionization (ESI-MS) for online reaction monitoring. purdue.edunih.gov |
Density Functional Theory (DFT) for Mechanism Prediction
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting and elucidating reaction mechanisms in organic chemistry. mdpi.com For a molecule with the complexity of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, DFT calculations can provide invaluable insights into its reactivity and the preferred pathways for its transformations.
DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the geometries and energies of reactants, transition states, intermediates, and products. researchgate.net This information is crucial for predicting the feasibility of a proposed reaction mechanism. For instance, in the case of electrophilic aromatic substitution on the phenolic ring of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, DFT can be used to calculate the activation energies for attack at the different available positions on the ring. The position with the lowest activation energy would be predicted as the major product, taking into account both electronic and steric effects. semanticscholar.orgresearchgate.net
Furthermore, DFT can be employed to investigate the role of various factors influencing the reaction, such as the nature of the solvent, the catalyst, and the substituents on the reactants. researchgate.netdntb.gov.ua For example, calculations can model the effect of the chloro and xylyl substituents on the electron density of the phenolic ring, thereby predicting its reactivity towards electrophiles. The calculations can also help in understanding the regioselectivity of reactions, such as O-alkylation versus C-alkylation, by comparing the thermodynamic and kinetic stability of the possible products and intermediates. acs.org
The following interactive table outlines key parameters that can be calculated using DFT and their significance in predicting reaction mechanisms for a compound like o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.
| Calculated DFT Parameter | Significance in Mechanistic Elucidation |
| Optimized Geometries | Provides the three-dimensional structures of reactants, intermediates, transition states, and products. |
| Relative Energies (ΔE, ΔG) | Determines the thermodynamic stability of different species and the overall reaction energy. A negative ΔG indicates a spontaneous reaction. |
| Activation Energies (Ea, ΔG‡) | Represents the energy barrier for a reaction. Lower activation energies indicate faster reaction rates. This can be used to predict the most favorable reaction pathway among several possibilities. |
| Transition State Structures | The geometry of the highest energy point along the reaction coordinate. Its structure provides insight into the bond-making and bond-breaking processes. |
| Vibrational Frequencies | Confirms that a calculated structure is a minimum (all real frequencies) or a transition state (one imaginary frequency). |
| Atomic Charges and Electron Density | Helps to understand the electronic distribution in the molecule and predict sites of nucleophilic or electrophilic attack. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict reactivity and the nature of electronic transitions. |
By combining the insights gained from DFT calculations with experimental data from spectroscopic monitoring, a comprehensive and detailed understanding of the reactivity and reaction mechanisms of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- can be achieved.
Computational Chemistry and Cheminformatics for O Cresol, 4 Chloro Alpha 3,4 Xylyl
Quantum Mechanical Calculations on o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)-
Quantum mechanical calculations provide a foundational understanding of the intrinsic properties of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- at the atomic level. These computational methods are essential for elucidating the molecule's electronic characteristics and predicting its reactivity.
Electronic Structure and Reactivity Descriptors
The electronic structure of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- can be thoroughly investigated using methods like Density Functional Theory (DFT). Such calculations reveal key reactivity descriptors that are derived from the conceptual framework of DFT. These descriptors include chemical potential, global hardness, and the electrophilicity index, which collectively provide a quantitative measure of the molecule's reactivity and stability.
Table 1: Key Reactivity Descriptors
| Descriptor | Significance |
|---|---|
| Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. |
| Global Hardness (η) | Indicates resistance to change in electron distribution. |
Molecular Electrostatic Potential and Frontier Orbital Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution around o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are critical for predicting how the molecule will interact with other chemical species.
Frontier orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.
Vibrational Spectroscopy Predictions and Conformational Energetics
Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be predicted for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- using quantum mechanical calculations. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes.
Furthermore, conformational analysis helps to identify the most stable three-dimensional arrangements of the molecule. By calculating the relative energies of different conformers, it is possible to determine the most likely shapes the molecule will adopt, which in turn influences its physical and biological properties.
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- over time, providing insights into its flexibility and interactions in different environments.
Classical Molecular Dynamics for Solution and Solid-State Systems
Classical MD simulations can model the behavior of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in both solution and solid-state systems. In solution, these simulations can reveal how the molecule interacts with solvent molecules and how it moves and changes shape. In the solid state, MD can be used to understand crystal packing and predict material properties.
Enhanced Sampling Techniques for Conformational Space Exploration
To overcome the limitations of classical MD in exploring the full range of possible conformations, enhanced sampling techniques are employed. Methods such as metadynamics and umbrella sampling can be used to accelerate the exploration of the conformational space of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, ensuring that all significant low-energy conformations are identified and characterized. This is particularly important for understanding the molecule's flexibility and its ability to bind to biological targets.
Ligand-Protein/DNA Interaction Dynamics (mechanistic, not clinical)
The interaction of small molecules like o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- with biological macromolecules such as proteins and DNA is fundamental to understanding their potential biological activity. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating these interactions at a mechanistic level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique could be employed to screen for potential protein targets of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. For instance, given its phenolic structure, it could be docked against various enzymes or receptors where phenolic compounds are known to bind. The process involves preparing the 3D structure of the ligand and the target protein, defining a binding site, and using a scoring function to rank the potential binding poses based on their predicted binding affinity.
Following docking, molecular dynamics simulations can provide deeper insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation would model the movement of every atom in the system, offering a view of the stability of the binding pose, the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are maintained, and any conformational changes in the protein or ligand upon binding. This approach has been successfully used to study the interactions of various small molecules with their protein targets. While no specific MD studies on o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- are published, the methodology is well-established for similar compounds.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
QSAR and QSPR studies are computational techniques that aim to build mathematical models relating the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity of new, unsynthesized compounds.
To develop a QSAR/QSPR model for analogues of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, a dataset of structurally similar compounds with measured biological activity or a specific property would be required. The process would involve:
Data Collection: Gathering a set of molecules with diverse structures around the core scaffold of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed activity or property. For example, 3D-QSAR models have been developed for chlorophenol derivatives to predict their bioaccumulation and degradation properties. nih.gov
The selection of appropriate molecular descriptors is a critical step in building a robust QSAR/QSPR model. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). The goal is to select a subset of descriptors that are highly correlated with the activity but not highly correlated with each other.
Once a model is built, it must be rigorously validated to ensure its predictive power. Common validation techniques include:
Internal Validation: Using techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.
External Validation: Using an independent test set of compounds that were not used in model development to evaluate its predictive accuracy (R²pred).
A well-validated QSAR model for analogues of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- could reliably predict the activity of novel compounds based solely on their chemical structure.
A validated QSAR model can be a powerful tool for virtual screening. Large chemical databases can be screened in silico to identify compounds that are predicted to have high activity, thus prioritizing them for synthesis and experimental testing. This approach significantly reduces the time and cost associated with drug discovery and materials science. Furthermore, the insights gained from the QSAR model about which structural features are important for activity can guide the rational design of new, more potent, or safer chemical entities based on the o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- scaffold.
Cheminformatics and Data Mining Applied to o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. It plays a crucial role in modern chemical research.
Chemical space is the multidimensional space that encompasses all possible molecules. Exploring the chemical space around o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- involves generating a virtual library of its analogues by systematically modifying its structure. This can be achieved by adding, removing, or substituting different functional groups.
Diversity analysis is then used to assess the structural variety within this virtual library. This is important to ensure that a wide range of chemical structures is explored, which increases the chances of discovering novel compounds with interesting properties. Techniques like molecular fingerprinting and clustering can be used to group similar molecules and quantify the diversity of the library. Such an analysis, while not specifically performed for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, is a standard approach in chemical library design.
Substructure Searching and Scaffold Hopping Methodologies
Substructure Searching
Substructure searching is a fundamental cheminformatics technique used to identify molecules within a database that contain a specific structural fragment or motif. neovarsity.org This process is analogous to a keyword search, but instead of text, the query is a chemical substructure. For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, several key substructures can be defined for searching large chemical databases like PubChem or ChemSpider. neovarsity.org
The primary substructures of interest in o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- include:
The 4-chloro-o-cresol core: This defines the chlorinated phenolic part of the molecule. A search for this substructure would retrieve a diverse set of compounds, potentially revealing other molecules with similar electronic and hydrogen-bonding characteristics.
The 3,4-xylyl group: This search would identify compounds containing the dimethylbenzene moiety, which could be useful for exploring the impact of this lipophilic group in other chemical contexts.
The benzylphenol backbone: A more general search for a phenol (B47542) with a benzyl (B1604629) substituent would yield a wider array of structurally related compounds, allowing for the investigation of the effects of different substitution patterns on both aromatic rings.
The results of a substructure search can be instrumental in identifying compounds with potential similar biological activities, understanding structure-activity relationships (SAR), and finding commercially available analogs for further research.
Scaffold Hopping
Scaffold hopping is a computational strategy in drug discovery that aims to identify new molecular backbones (scaffolds) that can serve as effective replacements for a known active scaffold, while maintaining or improving biological activity and other key properties. nih.gov This technique is particularly valuable for discovering novel intellectual property, improving pharmacokinetic profiles, or overcoming metabolic liabilities of a known compound. rsc.orgresearchgate.net
For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, both the 4-chloro-o-cresol and the 3,4-xylyl moieties can be considered scaffolds for hopping. The goal is to find bioisosteric replacements that mimic the key interactions of the original group.
Potential scaffold hops for the 4-chloro-o-cresol moiety could include:
Replacement of the phenyl ring with a heteroaromatic ring: Introducing rings like pyridine (B92270) or pyrimidine (B1678525) can alter the molecule's polarity, solubility, and metabolic stability. For instance, a pyridinol system could maintain the hydrogen-bonding capabilities of the phenol while introducing a basic nitrogen atom, which could lead to new interactions with biological targets.
Modification of the substituents: The chlorine and methyl groups could be replaced with other functionalities to fine-tune the electronic and steric properties of the ring. For example, replacing chlorine with a trifluoromethyl group would have a significant impact on the electronic nature of the ring.
Potential scaffold hops for the 3,4-xylyl group might involve:
Ring opening or closure: Transforming the aromatic ring into a different cyclic or even acyclic structure can drastically alter the molecule's three-dimensional shape and flexibility. bhsai.org
Introduction of different substituents: Replacing the methyl groups with other alkyl groups or functional groups could modulate the lipophilicity and steric bulk of this part of the molecule.
The following interactive table provides examples of hypothetical scaffold hops for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.
| Original Scaffold | Hopped Scaffold Example | Rationale |
| 4-chloro-o-cresol | 5-chloro-2-hydroxypyridine | Introduces a nitrogen atom, potentially improving metabolic stability and altering binding interactions. |
| 4-chloro-o-cresol | 4-fluoro-o-cresol | Modifies the electronic properties of the ring while maintaining a halogen substituent. |
| 3,4-xylyl | Indanyl | Introduces a bicyclic system, increasing rigidity and exploring a different region of chemical space. |
| 3,4-xylyl | Cyclohexyl | Replaces the aromatic ring with an aliphatic one, significantly altering the shape and lipophilicity. |
Machine Learning Approaches for Chemical Property Prediction
Machine learning (ML) has become an indispensable tool in computational chemistry for predicting a wide range of molecular properties, thereby accelerating the discovery and development of new chemical entities. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models are a prominent application of ML in this domain. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a physicochemical property. researchgate.net
For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, a QSAR model could be developed to predict various properties, such as its toxicity, bioavailability, or binding affinity to a specific protein. The first step in building a QSAR model is to represent the chemical structure using a set of numerical values known as molecular descriptors. For a substituted phenol like the target compound, relevant descriptors would include:
Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP) to represent lipophilicity, molar refractivity (MR) for steric bulk, and the acid dissociation constant (pKa).
Electronic descriptors: These quantify the electronic effects of substituents, such as Hammett constants (σ).
Topological descriptors: These are numerical representations of the molecular graph, capturing information about branching and connectivity.
Quantum chemical descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure, such as orbital energies (HOMO, LUMO) and partial charges.
Once a set of descriptors is calculated for a series of compounds with known property values, a machine learning algorithm (e.g., multiple linear regression, support vector machines, or random forests) is used to build a predictive model.
For example, a QSAR model for the toxicity of chlorophenols might take the following general form:
Toxicity = c0 + c1logP + c2pKa + c3*MR
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could then be used to predict the toxicity of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and its hypothetical analogs.
The following interactive table presents hypothetical predicted toxicity values for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and some of its virtual analogs, based on a hypothetical QSAR model.
| Compound | logP (Predicted) | pKa (Predicted) | Predicted Toxicity (Arbitrary Units) |
| o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- | 5.2 | 9.8 | 7.5 |
| o-CRESOL, 4-FLUORO-alpha-(3,4-XYLYL)- | 4.8 | 9.5 | 6.8 |
| o-CRESOL, 4-CHLORO-alpha-(4-METHOXYPHENYL)- | 4.5 | 10.1 | 6.2 |
| o-CRESOL, 4-CHLORO-alpha-(CYCLOHEXYL)- | 5.5 | 10.0 | 8.0 |
It is important to note that the accuracy of these predictions is highly dependent on the quality and diversity of the data used to train the machine learning model. chemrxiv.org Nevertheless, these approaches provide a powerful framework for prioritizing compounds for synthesis and experimental testing, thereby streamlining the research and development process.
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Separations of o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)- and Related Compounds
Chromatographic techniques are central to the separation of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- from its isomers, precursors, and degradation products. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. For a molecule like o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, reversed-phase HPLC would be the method of choice, utilizing a non-polar stationary phase and a polar mobile phase.
A typical HPLC method for the separation of substituted cresols would employ a C18 or phenyl-based column to leverage hydrophobic and π-π interactions, respectively. shimadzu.com The mobile phase would likely consist of a gradient of water and an organic modifier such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to ensure the protonation of the phenolic hydroxyl group and improve peak shape. chemijournal.com
Advanced detectors enhance the selectivity and sensitivity of HPLC analysis. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector would provide spectral information across a range of UV-visible wavelengths, aiding in peak identification and purity assessment. For more sensitive and specific detection, a fluorescence detector could be employed, potentially after derivatization of the phenolic group to introduce a fluorophore. nih.govscribd.com
Table 1: Illustrative HPLC Parameters for Analysis of Substituted Chlorocresols
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting conditions for method development, based on general principles for separating similar compounds.
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like substituted cresols. Given the relatively high molecular weight of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, a high-temperature capillary column would be necessary. To enhance volatility and improve chromatographic performance, derivatization of the polar hydroxyl group, typically through silylation, is a common practice for phenolic compounds. nih.govresearchgate.net
The coupling of GC with a Mass Spectrometry (MS) detector provides a highly specific and sensitive analytical system. medistri.swiss The mass spectrometer can be operated in either full scan mode to acquire mass spectra for structural confirmation or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. researchgate.net The fragmentation patterns obtained from electron ionization (EI) are highly reproducible and can be used to identify the compound by comparison with spectral libraries, although a library spectrum for this specific compound may not be available.
Table 2: Representative GC-MS Parameters for Analysis of Derivatized Phenolic Compounds
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl polysiloxane) |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
This table illustrates typical GC-MS conditions that would serve as a starting point for the analysis of a derivatized form of the target compound.
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC and can offer unique selectivity for complex separations. chromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent such as methanol, SFC can provide fast and efficient separations of isomers and related compounds. selvita.com This technique is particularly advantageous for preparative chromatography due to the ease of removing the mobile phase. waters.com
For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, SFC could be particularly useful for separating it from structurally similar isomers where HPLC may have limitations. A variety of stationary phases can be used in SFC, and method development would involve screening different columns and co-solvents to achieve the desired resolution.
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and the characterization of its impurities. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov
Accurate Mass Measurement and Fragmentation Studies
The ability to measure the mass of a molecule with high accuracy (typically to within 5 ppm) allows for the confident determination of its elemental formula. For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- (C15H15ClO), the expected accurate mass of the molecular ion would be calculated and compared to the measured mass.
Tandem Mass Spectrometry (MS/MS) for Elucidating Unknowns
Tandem Mass Spectrometry (MS/MS) is an essential technique for the structural elucidation of unknown impurities. uab.edu In an MS/MS experiment, a precursor ion of interest (e.g., the molecular ion of a potential impurity) is selected, isolated, and then fragmented to produce a product ion spectrum. mdpi.com This product ion spectrum provides a fingerprint of the precursor ion's structure.
By analyzing the fragmentation patterns of unknown impurities and comparing them to the fragmentation of the main compound, the structures of these impurities can often be deduced. For example, an impurity might show a similar fragmentation pattern but with a mass shift, indicating the addition or loss of a specific functional group. This approach is invaluable for identifying process-related impurities and degradation products.
Isotopic Labeling Strategies in Mass Spectrometry
Isotopic labeling is a powerful technique used in mass spectrometry (MS) to trace the pathways of compounds in biological and environmental systems, as well as to elucidate fragmentation mechanisms. For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into the molecule.
When analyzing o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- by mass spectrometry, the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak (M+). Due to the natural abundance of chlorine isotopes, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%), the mass spectrum will exhibit a molecular ion peak (M) and an M+2 peak with a relative intensity ratio of about 3:1. libretexts.org This pattern is a key indicator for the presence of a single chlorine atom in the molecule.
Strategic isotopic labeling can provide further insights. For instance, deuterium labeling of the hydroxyl group can confirm its presence and study its exchangeability. wikipedia.org Synthesizing the compound with a ¹³C-labeled xylyl group would allow for precise tracking of this part of the molecule during fragmentation analysis. A study on the synthesis and stability of isotopically labeled p-chloro-m-xylenol, a structurally related compound, demonstrated that isotopic labeling can be achieved at the ring positions ortho to the phenolic group. nih.gov
Table 1: Hypothetical Isotopic Labeling Schemes for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and Their Applications in Mass Spectrometry
| Isotope Label | Position of Label | Purpose of Labeling | Expected Mass Shift |
| ²H (Deuterium) | Hydroxyl group | Study of hydrogen exchange reactions | +1 Da |
| ¹³C | Xylyl methyl groups | Elucidation of fragmentation pathways involving the xylyl moiety | +1 or +2 Da per labeled carbon |
| ³⁷Cl | Chlorine position | Confirmation of chlorine presence and fragmentation involving chlorine loss | M+2 peak becomes the molecular ion peak |
Advanced Spectroscopic Techniques Beyond Basic Identification
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group; the broadening is a result of hydrogen bonding. docbrown.info Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching vibration of the phenol (B47542) is expected in the 1200-1300 cm⁻¹ region. The substitution pattern on the aromatic rings will influence the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be effective in characterizing the C-C stretching vibrations of the aromatic rings and the xylyl substituent. The C-Cl stretching vibration is also expected to be observable in the Raman spectrum. researchgate.netnih.gov Studies on similar molecules like cresols and chlorinated phenols have established the characteristic vibrational frequencies for these functional groups. researchgate.netorientjchem.org
Table 2: Predicted Prominent Vibrational Bands for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 (strong) |
| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 (strong) |
| C=C Aromatic Ring Stretch | 1450-1600 | 1450-1600 (strong) |
| C-O Stretch | 1200-1300 | Moderate |
| C-Cl Stretch | 600-800 | 600-800 (strong) |
UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis. The chromophore in o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is the substituted phenolic ring system. Phenols typically exhibit two main absorption bands in the UV region arising from π→π* transitions. bioone.org
For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, the primary absorption band is expected at a shorter wavelength, while a secondary, less intense band will appear at a longer wavelength. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The chloro, methyl (from cresol), and xylyl groups will cause shifts in the absorption maxima (λ_max) compared to unsubstituted phenol. datapdf.com Specifically, alkyl and chloro substituents tend to cause a bathochromic (red) shift to longer wavelengths. datapdf.comdocbrown.info The exact λ_max would be dependent on the solvent used due to solvatochromic effects. acs.org This technique can be used to determine the concentration of the compound in a solution by applying the Beer-Lambert law.
Table 3: Anticipated UV-Vis Absorption Data for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in a Non-polar Solvent
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π→π* (Primary) | ~220 | High |
| π→π* (Secondary) | ~280 | Moderate |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment
The "alpha" carbon in o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, which is bonded to the two aromatic rings, is a chiral center. This means the compound can exist as a pair of enantiomers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that can be used to study these enantiomers.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks at the absorption wavelengths of the chromophore. For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, the electronic transitions of the aromatic rings would be expected to give rise to a CD signal. The two enantiomers would produce mirror-image CD spectra.
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides information about the stereochemistry of the molecule. The presence of a chiral center in o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- would make it optically active, and its enantiomers would rotate plane-polarized light in equal and opposite directions.
Hyphenated Techniques for Complex Mixture Analysis
GCxGC-MS for Comprehensive Metabolite or Degradant Profiling
Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) is a highly powerful technique for the analysis of complex mixtures containing volatile and semi-volatile compounds. labrulez.com This method would be particularly advantageous for profiling metabolites or degradation products of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in environmental or biological samples.
GCxGC utilizes two columns with different stationary phases, providing significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. chemistry-matters.com This allows for the separation of a large number of compounds in a single analysis. For a complex sample containing o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and its derivatives, a non-polar first-dimension column could separate compounds based on their boiling points, while a more polar second-dimension column could separate them based on polarity. researchgate.net
The coupling with a mass spectrometer, particularly a time-of-flight (TOF) mass spectrometer, allows for the rapid acquisition of mass spectra for each separated component, enabling their identification. This comprehensive approach is ideal for detecting and identifying trace-level metabolites or degradants in complex matrices. researchgate.netfigshare.com
LC-NMR-MS for On-line Structural Elucidation
The hyphenation of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) creates a formidable analytical triad (B1167595) (LC-NMR-MS) for the on-line separation and unequivocal structural elucidation of compounds in complex mixtures. nih.govwiley.com This technique is exceptionally valuable for confirming the identity of a target analyte like o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- without the need for its prior isolation. nih.gov
The process begins with the HPLC system separating o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- from other components in the sample matrix. The eluent from the HPLC column is then split and directed simultaneously to both an MS and an NMR detector.
Mass Spectrometry (MS) provides immediate data on the molecular weight of the eluting compound. For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- (molecular formula C₁₅H₁₅ClO), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in the mass spectrum.
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information. As the separated compound flows through a specialized NMR probe, ¹H NMR spectra are acquired. globalresearchonline.net This provides a "fingerprint" of the molecule's structure, revealing the number of different types of protons, their connectivity, and their chemical environment. For o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the chlorocresol and xylyl rings, the three methyl groups, and the critical methylene (B1212753) (-CH₂-) bridge connecting the two aromatic moieties. In "stop-flow" mode, the chromatographic elution can be paused while the peak of interest is inside the NMR flow cell, allowing for more advanced, time-intensive 2D NMR experiments (e.g., COSY, HSQC) to be performed for complete structural assignment. globalresearchonline.net
The synergy of these techniques allows for the retention time, mass-to-charge ratio, and detailed NMR structural data to be correlated for a single analytical run, providing a definitive identification of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.
Table 1: Illustrative LC-NMR-MS Data for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
| Analytical Technique | Parameter | Expected Result for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- |
|---|---|---|
| LC | Retention Time (t_R) | Dependent on specific column and mobile phase conditions |
| MS | [M-H]⁻ (Negative Ion Mode) | m/z 257.0790 (with characteristic chlorine isotopic pattern at 259.0760) |
| Molecular Formula Confirmation | C₁₅H₁₄ClO⁻ (from HRMS) | |
| ¹H NMR | Aromatic Protons (Chlorocresol Ring) | 2 distinct signals |
| Aromatic Protons (Xylyl Ring) | 3 distinct signals | |
| Methylene Bridge (-CH₂-) | 1 singlet | |
| Methyl Protons (Cresol -CH₃) | 1 singlet | |
| Methyl Protons (Xylyl -CH₃) | 2 distinct singlets |
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Polar Compounds
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly efficient analytical technique particularly suited for the separation and analysis of polar and ionizable compounds. nih.govnih.gov The presence of a phenolic hydroxyl group makes o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- a suitable candidate for CE-MS analysis, as this group can be deprotonated under appropriate pH conditions to form a phenolate (B1203915) anion.
In CE, components of a mixture are separated based on their charge-to-size ratio in a narrow capillary filled with a background electrolyte (BGE) under the influence of a high electric field. chromatographyonline.com The high resolving power of CE makes it excellent for separating structurally similar compounds, such as isomers of substituted phenols. nih.gov
When coupled to a mass spectrometer, typically via an electrospray ionization (ESI) interface, CE-MS combines this high-efficiency separation with sensitive and selective mass detection. nih.gov For the analysis of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, a method would likely employ a basic BGE (e.g., containing ammonium (B1175870) hydroxide) to ensure the phenolic group is ionized. nih.gov This would allow the molecule to migrate as an anion toward the anode. The mass spectrometer, operating in negative ion mode, would then detect the deprotonated molecule [M-H]⁻, providing confirmation of its molecular weight and elemental composition through its mass-to-charge ratio and chlorine isotopic signature.
The key advantages of using CE-MS for this compound include very low sample and solvent consumption, rapid analysis times, and extremely high separation efficiency, which is beneficial for resolving the target analyte from complex sample matrices. mdpi.com
Table 2: Representative CE-MS Parameters for the Analysis of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
| Parameter | Typical Condition/Value |
|---|---|
| Separation Capillary | Fused Silica (e.g., 50 µm i.d., 50-100 cm length) |
| Background Electrolyte (BGE) | Alkaline buffer (e.g., 10-50 mM Ammonium Hydroxide, pH > 9) |
| Separation Voltage | -15 to -30 kV (for anionic mode) |
| MS Detection | Electrospray Ionization (ESI) in Negative Ion Mode |
| Scan Range to include m/z 257-260 | |
| Expected Analyte Ion | [C₁₅H₁₄ClO]⁻ at m/z 257.1 |
Compound Names
Environmental Chemistry and Fate of O Cresol, 4 Chloro Alpha 3,4 Xylyl
Environmental Persistence and Degradation Pathways
Biotransformation in Soil, Water, and Sediment Systems
Specific data on the biotransformation of o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)- in soil, water, and sediment systems could not be located in the reviewed literature. The rate and extent of biodegradation would depend on various factors including the microbial populations present, temperature, pH, and the availability of nutrients.
Hydrolysis and Other Abiotic Degradation Processes
Information regarding the hydrolysis and other abiotic degradation processes, such as photolysis, of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is not available in published research. The molecular structure suggests that hydrolysis is unlikely to be a significant degradation pathway under typical environmental conditions. Photodegradation in the presence of sunlight could potentially occur, but specific studies are needed to confirm this.
Formation of Environmentally Relevant Transformation Products
There is no available information detailing the formation of environmentally relevant transformation products from the degradation of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-.
Sorption and Mobility in Environmental Matrices
The sorption and mobility of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in the environment have not been specifically documented.
Adsorption to Soil Organic Matter and Minerals
No studies were found that investigated the adsorption of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- to soil organic matter and minerals.
Leaching Potential in Aquatic and Terrestrial Environments
The leaching potential of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in aquatic and terrestrial environments has not been determined.
Volatilization from Water and Soil Surfaces
Detailed research findings, including key parameters such as Henry's Law constant and vapor pressure, which are essential for assessing the volatilization potential of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- from water and soil surfaces, are not available in publicly accessible scientific literature or databases. Consequently, a quantitative assessment of its tendency to partition from these environmental compartments into the atmosphere cannot be provided.
Bioaccumulation Potential and Environmental Distribution
Information regarding the bioaccumulation potential and environmental distribution of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is not documented in the available scientific resources. The subsequent subsections elaborate on the specific data gaps.
There are no published experimental or estimated values for the octanol-water partition coefficient (Log Kow) or the soil organic carbon-water (B12546825) partitioning coefficient (Log Koc) for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. These coefficients are fundamental to predicting a chemical's distribution in the environment and its potential for bioaccumulation. The absence of this data prevents an assessment of its likely partitioning behavior between lipids and water, or its tendency to adsorb to soil and sediment.
Interactive Data Table: Partition Coefficients
| Compound Name | CAS Number | Log Kow | Log Koc |
|---|
No studies detailing the mechanisms of uptake and accumulation of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in either aquatic or terrestrial organisms were found. Data on bioconcentration factors (BCF) or bioaccumulation factors (BAF), which quantify the extent of a chemical's accumulation in an organism from the surrounding environment, are unavailable for this specific compound. Therefore, a mechanistic description of its absorption, distribution, metabolism, and excretion in living organisms cannot be constructed.
Interactive Data Table: Bioaccumulation Data
| Compound Name | CAS Number | Bioconcentration Factor (BCF) | Bioaccumulation Factor (BAF) |
|---|
There is no available research on the trophic transfer or biomagnification potential of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-. Studies that would investigate the transfer and potential increase in concentration of this compound through the food chain, from lower to higher trophic levels, have not been published. This lack of information precludes any assessment of the potential risks associated with secondary poisoning in ecosystems.
Molecular Interactions and Biological System Perturbations Mechanism Focused
Investigation of Ligand-Macromolecule Binding Mechanisms
There is a notable lack of published research investigating the specific binding mechanisms of o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)- with biological macromolecules.
Receptor Binding Assays and Affinity Determination
No studies were identified that performed receptor binding assays to determine the affinity of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- for specific biological receptors. Consequently, data on its binding constants (e.g., Kᵢ, Kₔ) and receptor selectivity are not available.
Enzyme Inhibition/Activation Kinetics and Modes of Interaction
Information regarding the effects of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- on enzyme activity is not present in the available literature. There are no published studies detailing its potential to inhibit or activate enzymes, nor any kinetic data or elucidation of its mode of interaction with enzymatic targets.
DNA/RNA Binding Studies and Intercalation Mechanisms
No research could be found that explores the interaction of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- with nucleic acids. Therefore, there is no information on its ability to bind to DNA or RNA, nor any proposed mechanisms of interaction such as intercalation.
Structural Biology of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- -Target Complexes
The structural basis for any potential interactions between o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and biological targets remains uncharacterized.
Co-crystallization and X-ray Diffraction of Ligand-Protein Complexes
There are no publicly available reports of successful co-crystallization of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- with any protein target. As a result, no X-ray diffraction data exists to provide atomic-level insight into its binding mode.
Cryo-Electron Microscopy (Cryo-EM) for Large Complex Structures
Similarly, no studies utilizing cryo-electron microscopy to investigate the structure of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in complex with large macromolecular assemblies have been published.
NMR Spectroscopy for Protein-Ligand Interaction Mapping (e.g., Chemical Shift Perturbations)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the binding of small molecules (ligands) to proteins. Methods like Chemical Shift Perturbation (CSP) mapping can identify the specific amino acid residues involved in the interaction, providing insights into the binding site and mechanism.
A comprehensive search of scientific databases for studies employing NMR spectroscopy to investigate the interaction between o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- and any protein target yielded no results. Consequently, there is no data available on its binding affinity, the identity of its potential protein targets, or the structural basis of such interactions as determined by this method.
Cellular and Subcellular Mechanistic Investigations (Non-Clinical)
Effects on Specific Signaling Pathways in Model Cell Systems
Cellular signaling pathways are complex networks that govern cellular activities. Investigating how a compound affects these pathways is crucial to understanding its biological effects.
There are no published in-vitro studies examining the effects of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- on specific signaling pathways in any model cell systems. Therefore, its potential role as an agonist, antagonist, or modulator of key cellular signaling cascades is currently unknown.
Modulation of Gene Expression and Proteomic Profiles
Genomic and proteomic analyses provide a global view of how a compound can alter cellular function by measuring changes in gene expression and protein levels.
Scientific literature lacks any studies that have investigated the impact of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- on the transcriptome or proteome of any cell type. As a result, there is no information on whether this compound can induce or suppress the expression of specific genes or alter the protein landscape of a cell.
Mitochondrial Function and Energy Metabolism Perturbations
Mitochondria are central to cellular energy production and are a common target for chemical compounds. Assessing a compound's effect on mitochondrial function is a key aspect of toxicological and pharmacological research.
No research has been published detailing the effects of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- on mitochondrial function or cellular energy metabolism. It is therefore unknown if this compound can impact mitochondrial respiration, membrane potential, or other critical aspects of energy homeostasis.
Exploratory and Emerging Research Avenues for O Cresol, 4 Chloro Alpha 3,4 Xylyl
Catalysis and Reaction Engineering Potential
Process Intensification and Scale-Up Considerations
Currently, there is a notable absence of published literature detailing the process intensification and scale-up for the synthesis of o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)-. Research into optimizing its production through methods such as continuous flow chemistry, novel catalytic systems, or advanced separation techniques has not been reported in significant detail. Consequently, data on reaction kinetics, thermodynamic properties under various process conditions, and challenges related to large-scale manufacturing are not available. The development of robust and economically viable production protocols remains a critical, yet unaddressed, area of chemical engineering research for this compound.
Advanced Analytical Reagent Development
The potential utility of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- as a sophisticated analytical reagent is yet to be explored in the scientific literature. The specific structural and electronic features of the molecule that might lend themselves to advanced analytical applications have not been the subject of targeted investigation.
Design of Selective Probes for Environmental Monitoring
There are no current research findings that describe the design or application of selective probes based on o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- for the purpose of environmental monitoring. The development of chemosensors or molecular probes often relies on specific interactions between the target analyte and the reagent. Research has not yet been undertaken to identify potential environmental contaminants that this compound could selectively bind to or react with for detection and quantification.
Development of Biosensors and Chemo-sensors Incorporating o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
The incorporation of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- into biosensor or chemo-sensor platforms is an area devoid of published studies. The necessary foundational research, including understanding its interaction with biological molecules, its electrochemical properties, and its suitability for immobilization on sensor surfaces, has not been reported. As such, no data exists on its performance as a recognition element in sensing devices.
Application in Forensic Chemistry or Materials Characterization
A review of existing literature indicates no documented applications of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in the fields of forensic chemistry or materials characterization. Its potential use as a reagent for visualizing latent fingerprints, a component in forensic analytical tests, or as a marker or additive in materials science has not been investigated.
Conclusion and Future Research Directions
Summary of Key Academic Insights and Research Contributions
Direct academic insights and research contributions for o-CRESOL (B1677501), 4-CHLORO-alpha-(3,4-XYLYL)- are not available in the current body of scientific literature. However, the study of related substituted and chlorinated phenols provides a foundation upon which future research can be built. For instance, the synthesis of compounds like 4-chloro-o-cresol is well-documented, often involving the chlorination of o-cresol with agents like sulfuryl chloride. prepchem.com Research into cresol (B1669610) isomers (ortho-, meta-, and para-cresol) indicates they serve as crucial synthetic intermediates for a wide range of products, including plastics, pesticides, pharmaceuticals, and dyes. drugbank.comwikipedia.org The biological activities of cresols and their derivatives are also a subject of study, with investigations into their toxicological profiles and metabolic pathways. drugbank.comresearchgate.netresearchgate.netnih.gov Insights from these related compounds suggest that the reactivity and biological effects of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- will be dictated by the interplay of its hydroxyl, chloro, methyl, and xylyl functional groups.
Persistent Challenges and Unresolved Questions in o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- Research
Given the lack of direct research, the challenges for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- are fundamentally about establishing a baseline of knowledge. The primary unresolved question is its very existence beyond theoretical and catalog listings—has it been synthesized, and if so, what are its properties?
Based on analogous compounds, several challenges can be anticipated:
Selective Synthesis: A significant challenge in phenol (B47542) chemistry is controlling the regioselectivity of substitution reactions. researchgate.netrsc.org Synthesizing the specific isomer o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- would likely require overcoming the ortho-para directing effects of the hydroxyl and methyl groups to achieve the desired substitution pattern, potentially leading to mixtures of isomers that are difficult to separate. mdpi.com
Reactivity Characterization: The reactivity profile of this molecule is unknown. nih.gov Understanding how the electronic effects of the chloro, methyl, and xylyl groups influence the reactivity of the phenolic ring and hydroxyl group is a key challenge.
Structure-Activity Relationship: Without any data on its biological activity, establishing a structure-activity relationship is impossible. Key questions include: What are its biological targets? Does it possess any therapeutic potential or significant toxicity?
Metabolic Fate and Environmental Impact: As a chlorinated aromatic compound, its environmental persistence, biodegradability, and metabolic pathways in biological systems are critical but entirely unstudied questions. microbe.comnih.gov
Proposed Future Research Directions and Methodological Innovations
To address the knowledge gap surrounding o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, a multi-faceted research program incorporating modern methodological innovations is proposed.
Exploration of Undiscovered Reactivity Patterns
The initial focus should be on the synthesis and fundamental reactivity of the compound. Future studies could explore:
Oxidative Reactions: Investigating the oxidation of the phenolic hydroxyl group, which is a common reaction for phenols. nih.gov The presence of multiple substituents will influence the reaction mechanism and product distribution.
Electrophilic Aromatic Substitution: Despite the existing substituents, the aromatic ring may still be susceptible to further electrophilic substitution. Mapping the regioselectivity of such reactions would provide valuable chemical knowledge.
Derivatization: Synthesis of derivatives via the hydroxyl group (e.g., ethers, esters) to explore new chemical space and potentially new applications, a common strategy for cresol compounds. wikipedia.orggoogle.com
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Retrosynthetic Analysis: AI-powered tools can predict viable synthetic pathways, which would be invaluable for a molecule that has not been synthesized. pharmafeatures.comcas.orgacs.org These tools can analyze vast reaction databases to suggest novel and efficient routes, potentially reducing the trial-and-error experimentation phase. cas.org
Property Prediction: ML models can predict a range of properties, from physicochemical characteristics to biological activity and toxicity, based solely on the compound's structure. cuny.edunih.govacs.org This would allow for an initial in silico screening to prioritize experimental work.
Reaction Outcome Prediction: For planned syntheses and reactivity studies, ML models can predict the likely outcome of a chemical reaction, including yield and potential byproducts, thus optimizing experimental conditions. chemistryworld.comdigitellinc.com
Development of Sustainable Production and Remediation Technologies
Should o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- prove to be a valuable compound, developing sustainable production methods is crucial.
Green Chemistry Approaches: Future research should focus on synthetic routes that align with the principles of green chemistry, such as using renewable feedstocks, employing safer solvents, and designing energy-efficient processes. quantaprocess.commolport.com The specialty chemicals industry is increasingly adopting such practices. gspchem.comchemindigest.commanufacturingtodayindia.comengieimpact.com
Bioremediation: As a chlorinated phenolic compound, its potential environmental impact must be considered. Research into bioremediation strategies would be essential. Studies on other chlorinated phenols have shown that some microorganisms can degrade these compounds under both aerobic and anaerobic conditions. microbe.comnih.govresearchgate.neteurochlor.orgcambridge.org Identifying or engineering microbes capable of metabolizing o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- would be a critical step in developing remediation technologies.
Deeper Elucidation of Biological Mechanisms at the Atomic Level
If initial screenings suggest any biological activity, a deep dive into its mechanism of action at the atomic level would be warranted.
Molecular Modeling and Simulation: Computational techniques like molecular docking and molecular dynamics (MD) simulations can predict how the compound might bind to specific proteins. researchgate.netresearchgate.net These methods can provide insights into the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the compound-protein complex, guiding further experimental validation. nih.gov
Structural Biology: Should a specific protein target be identified, solving the co-crystal structure of the protein bound to o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- using techniques like X-ray crystallography would provide a definitive, high-resolution view of the binding mode. This is a cornerstone of modern drug design. acs.org
The table below summarizes the proposed research directions and the innovative methodologies that could be employed.
| Research Direction | Key Questions | Methodological Innovations |
|---|---|---|
| Exploration of Reactivity | How can it be synthesized? What are its fundamental chemical reactions? | Advanced purification techniques, spectroscopic analysis (NMR, MS), mechanistic studies. |
| AI in Compound Discovery | What are the most efficient synthesis routes? What are its predicted properties? | Retrosynthesis AI, QSAR modeling, reaction outcome prediction algorithms. |
| Sustainable Technologies | Can it be produced sustainably? How can it be removed from the environment? | Green chemistry principles, biocatalysis, microbial degradation studies, metabolomics. |
| Biological Mechanisms | Does it have biological activity? How does it interact with biological targets? | Molecular docking, molecular dynamics simulations, X-ray crystallography, biophysical binding assays. |
Q & A
Basic: What synthetic methodologies are recommended for preparing derivatives of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-?
To synthesize derivatives, focus on functionalizing the phenolic hydroxyl group or modifying the 3,4-xylyl substituent. For example:
- Esterification : React the phenolic -OH group with acyl chlorides (e.g., cyclopentanecarboxylic acid derivatives) under basic conditions (e.g., pyridine) to form stable esters .
- Carbamate Formation : Use methyl isocyanate or similar reagents to introduce carbamate moieties at the phenolic oxygen, a strategy validated for structurally related 3,4-xylyl carbamates .
- Halogenation : Introduce additional chlorine substituents via electrophilic aromatic substitution, controlling regioselectivity with Lewis acids (e.g., FeCl₃) .
Key Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural integrity via ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons) .
Basic: How can analytical interference during quantification of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in complex matrices be mitigated?
Matrix interference is common in phenolic compound analysis. To address this:
- Sample Pre-Treatment : Use liquid-liquid extraction (LLE) with dichloromethane at pH 2 to isolate phenolic compounds from aqueous matrices .
- Chromatographic Separation : Optimize HPLC conditions (e.g., gradient elution with acetonitrile/0.1% phosphoric acid) to resolve co-eluting peaks. GC-MS (DB-5 column) is recommended for volatile derivatives (e.g., silylated forms) .
- Spike Recovery Tests : Validate methods by spiking samples with known concentrations and assessing recovery rates (target: 80–120%) .
Advanced: How do structural modifications to the 3,4-xylyl group impact bioactivity in o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- derivatives?
The 3,4-xylyl group’s steric and electronic properties critically influence bioactivity:
- Methyl Substitution : Adding methyl groups at the 3- and 4-positions enhances lipophilicity, improving membrane permeability in antifungal assays (e.g., against Candida spp.) .
- Chloro Positioning : Moving the chlorine substituent to the ortho position (relative to the hydroxyl group) increases electrophilicity, enhancing reactivity in enzyme inhibition studies (e.g., acetylcholinesterase) .
Experimental Design : Compare IC₅₀ values of derivatives in enzyme assays and correlate with computed logP and Hammett constants .
Advanced: What strategies resolve contradictions in toxicity data for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- across studies?
Discrepancies often arise from assay conditions or impurity profiles:
- Purity Assessment : Use GC-MS to detect trace impurities (e.g., nitrosated byproducts) that may skew mutagenicity results .
- Dose-Response Calibration : Re-evaluate toxicity in standardized assays (e.g., Salmonella Ames test) with controlled pH (7.4) to avoid false positives from acidic degradation .
- Cross-Validation : Compare results across multiple models (e.g., in vitro mammalian cell assays vs. in vivo zebrafish studies) .
Basic: What are the environmental degradation pathways for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-?
Degradation occurs via:
- Photolysis : UV exposure cleaves the C-Cl bond, producing 3,4-dimethylphenol as a primary intermediate .
- Microbial Metabolism : Pseudomonas spp. oxidize the xylyl group under aerobic conditions, yielding chlorinated catechols (monitored via LC-TOF-MS) .
Analytical Protocol : Use ASTM D2580-83 for elution profiling of degradation products via GC-FID .
Advanced: How can researchers optimize the stability of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in aqueous formulations?
Instability in water is attributed to hydrolysis and oxidation:
- pH Control : Stabilize solutions at pH 5–6 using citrate buffers to minimize hydroxyl group ionization .
- Antioxidants : Add 0.1% w/v ascorbic acid to prevent radical-mediated oxidation .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 weeks and quantify degradation via UPLC-PDA .
Basic: What safety protocols are critical when handling o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in the lab?
- PPE : Wear nitrile gloves, goggles, and a respirator (N95) to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chlorinated xylenols) .
- Waste Disposal : Neutralize phenolic waste with 10% NaOH before incineration .
Advanced: What computational tools predict the reactivity of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- in nucleophilic substitution reactions?
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model transition states and activation energies for SNAr reactions .
- QSAR Models : Train models on Hammett σ⁺ values and LUMO energies to predict regioselectivity in halogenation .
Basic: How is o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- characterized spectroscopically?
- IR : A broad O-H stretch at 3200–3400 cm⁻¹ and C-Cl vibration at 750 cm⁻¹ .
- NMR : Aromatic protons appear as a doublet (δ 6.9–7.1 ppm), with methyl groups at δ 2.3–2.5 ppm .
- MS : Molecular ion peak at m/z 200–220 (EI mode) with characteristic Cl isotopic patterns .
Advanced: What cross-disciplinary applications exist for o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- beyond antimicrobial use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
